molecular formula C15H21BrN2O3S B2462919 5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}furan-2-carboxamide CAS No. 2380098-01-9

5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}furan-2-carboxamide

Cat. No.: B2462919
CAS No.: 2380098-01-9
M. Wt: 389.31
InChI Key: HHSFGGTUSFFMLC-UHFFFAOYSA-N
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Description

5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the morpholine ring: This step involves the reaction of the furan derivative with morpholine under controlled conditions.

    Formation of the carboxamide group: This can be achieved through the reaction of the intermediate with an appropriate amine or amide source.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure could be explored for its potential therapeutic effects.

    Industry: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism by which 5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}furan-2-carboxamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

When compared to other similar compounds, 5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}furan-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds may include:

    5-Bromoindole derivatives: These compounds also feature a bromine atom and have been studied for their biological activities.

    Morpholine-containing compounds: These compounds are known for their diverse applications in medicinal chemistry.

    Furan derivatives: These compounds are widely used in organic synthesis and have various applications in different fields.

The uniqueness of this compound lies in its specific combination of these functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

5-bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3S/c16-13-2-1-12(21-13)14(19)17-11-15(3-9-22-10-4-15)18-5-7-20-8-6-18/h1-2H,3-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSFGGTUSFFMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC=C(O2)Br)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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